molecular formula C12H17NO B1399049 (4-Cyclobutoxy-3-methylphenyl)methanamine CAS No. 1250194-04-7

(4-Cyclobutoxy-3-methylphenyl)methanamine

Cat. No. B1399049
CAS RN: 1250194-04-7
M. Wt: 191.27 g/mol
InChI Key: YONSRKCQOYAKRH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule of “(4-Cyclobutoxy-3-methylphenyl)methanamine” contains a total of 42 bond(s) .

Scientific Research Applications

Pharmacological Mechanisms and Therapeutic Potentials

The pharmacological mechanisms and therapeutic potentials of psychoactive substances like MDMA (3,4-methylenedioxymethamphetamine) have been extensively studied. MDMA has been investigated for its potential in assisted psychotherapy, especially for treating posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder. Its ability to reduce defensiveness and anxiety while promoting empathy and emotional openness suggests potential therapeutic applications in psychotherapy (Sessa, Higbed, & Nutt, 2019)[https://consensus.app/papers/review-34methylenedioxymethamphetamine-mdmaassisted-sessa/e9a9a9d608df5c45b21af6c124176c28/?utm_source=chatgpt].

Neurochemical and Neurotoxicity Studies

Research into the neurochemical effects and potential neurotoxicity of substances similar to MDMA provides insights into their impact on the human brain. Studies have explored how MDMA affects dopamine and serotonin levels, potentially leading to acute and long-term changes in brain chemistry and function. Such research highlights the importance of understanding the balance between therapeutic benefits and the risks of neurotoxicity (McKenna & Peroutka, 1990)[https://consensus.app/papers/neurochemistry-neurotoxicity-mckenna/01d43de6414f5ce3b5e3d1dab110995e/?utm_source=chatgpt].

Socio-Emotional Processing

The effects of psychoactive substances on socio-emotional processing have significant implications for therapeutic uses. MDMA, for instance, enhances sociability and feelings of closeness to others, differentiating it from traditional stimulants. This unique property underlines its potential in therapies aimed at addressing social and emotional disorders (Bershad et al., 2016)[https://consensus.app/papers/effects-mdma-processing-does-mdma-differ-stimulants-bershad/5e66abc87b13500989a0bb8f32046514/?utm_source=chatgpt].

Clinical Pharmacology and Toxicity Management

Understanding the clinical pharmacology of substances like MDMA is crucial for managing acute toxicity and optimizing therapeutic applications. Knowledge of MDMA's effects on body temperature, serotonin levels, and neurotoxic potential informs treatment strategies for adverse reactions and underpins the development of guidelines for safe therapeutic use (Green, Cross, & Goodwin, 1995)[https://consensus.app/papers/review-pharmacology-pharmacology-green/cbdef95f473d5fb98f14a52d68fa3855/?utm_source=chatgpt].

properties

IUPAC Name

(4-cyclobutyloxy-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-10(8-13)5-6-12(9)14-11-3-2-4-11/h5-7,11H,2-4,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONSRKCQOYAKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)OC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclobutoxy-3-methylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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